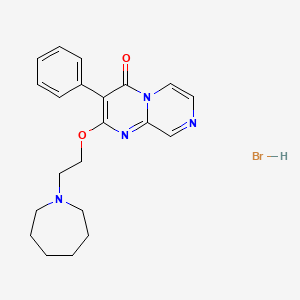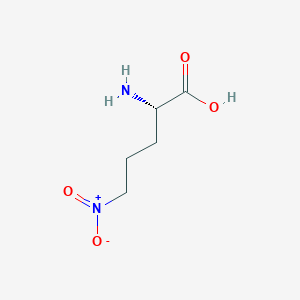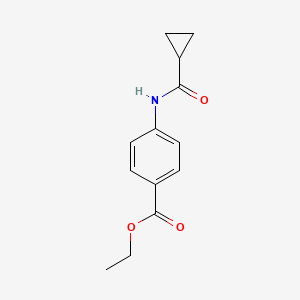
Trimethylsilylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilylurea, also known as N,N’-bis(trimethylsilyl)urea, is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a urea backbone. This compound is widely used in organic synthesis due to its ability to act as a protecting group for amines and alcohols, as well as its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilylurea can be synthesized through the reaction of urea with hexamethyldisilazane at elevated temperatures. The reaction is typically carried out in the presence of an acid catalyst, such as a Lewis acid or a hydrogen ion-yielding acid, to facilitate the process and improve yields . The reaction conditions involve heating the mixture to a temperature sufficient to evolve ammonia, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as vacuum distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilylurea undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted urea derivatives.
Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones.
Desilylation Reactions: The trimethylsilyl groups can be removed under acidic or basic conditions to regenerate the parent urea compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like methyl isocyanate, dimethyl acetylenedicarboxylate, and trichloroacetonitrile. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazolidinones, triazinones, and pyrimidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Trimethylsilylurea has a wide range of applications in scientific research, including:
Biology: It serves as a reagent in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trimethylsilylurea involves its ability to act as a protecting group for functional groups such as amines and alcohols. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. Additionally, the compound can participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetamide: Another organosilicon compound used as a protecting group and reagent in organic synthesis.
Trimethylsilyl chloride: A commonly used silylating agent for the protection of hydroxyl groups.
Uniqueness
Trimethylsilylurea is unique due to its dual functionality as both a protecting group and a reagent in various chemical reactions. Its ability to form stable intermediates and participate in cyclization reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
trimethylsilylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)6-4(5)7/h1-3H3,(H3,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYKEFFPLPLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504216 |
Source


|
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18148-61-3 |
Source


|
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
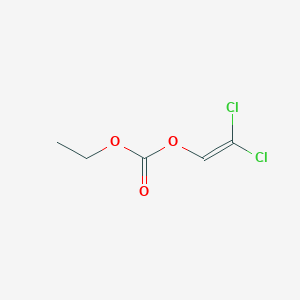

![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)


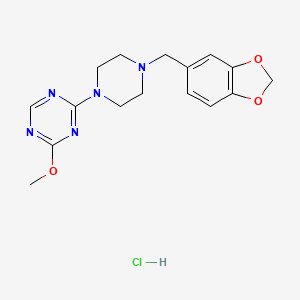

![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
